According to DrugBank, this compound is classified as an experimental small molecule . It has been studied for its interactions with parathion hydrolase in organisms like Brevundimonas diminuta and Flavobacterium sp .
This compound can be involved in various chemical reactions. For instance, it can be used in the synthesis of stilbenes via oxidation and Horner-Emmons reactions . It can also participate in intramolecular cyclization of aryl ethers, amines, and amides . Moreover, it can be used in olefination reactions .
This compound can be used in the preparation of antimalarial agents .
This compound can be used in the synthesis of stilbenes via oxidation and Horner-Emmons reactions .
It can participate in intramolecular cyclization of aryl ethers, amines, and amides .
There have been studies on the effects of functional groups on the performance of blue organic LEDs .
This compound can be used in olefination reactions .
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate is an organic compound with the chemical formula C₁₂H₁₉O₅PS and a molecular weight of 306.32 g/mol. It features a phosphonate group, which is characteristic of organophosphorus compounds, and contains a sulfonyl group attached to a methylbenzene moiety. This compound is categorized under phosphonate nucleoside analogues and is known for its potential applications in medicinal chemistry, particularly in antiviral research .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or modified properties .
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate has been identified as an antiviral compound, particularly effective against certain viral pathogens. Its mechanism of action involves interference with viral replication processes, likely through inhibition of specific enzymes essential for viral life cycles. The compound's unique structural features contribute to its ability to mimic natural substrates involved in viral metabolism .
The synthesis of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high yields and purity .
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate has several applications:
Its versatility makes it valuable in both academic and industrial research settings .
Interaction studies have shown that Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate interacts with various biological targets, including enzymes that play roles in viral replication. These studies help elucidate its mechanism of action and potential side effects when used as a therapeutic agent. Notably, it has been observed to have a high specificity for certain synthetic organophosphate triesters, indicating its potential for targeted therapeutic applications .
Several compounds share structural similarities with Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Diethyl 4-Methylbenzylphosphonate | C₁₂H₁₉O₃P | Lacks the sulfonyl group; used primarily as a pesticide |
| Diethoxyphosphoryl methyl 4-methylbenzenesulfonate | C₁₂H₁₉O₅PS | Contains ethoxy groups; exhibits different reactivity |
| Dimethyl 4-Methylbenzenesulfonylmethylphosphonate | C₁₂H₁₉O₄PS | Dimethyl substitution alters biological activity |
Each of these compounds possesses unique characteristics that differentiate them from Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate, particularly concerning their biological activities and synthetic pathways. The presence of the sulfonyl group in Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate enhances its specificity and efficacy as an antiviral agent compared to its analogs .
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate represents a distinct organophosphorus compound characterized by its unique molecular structure and chemical properties. The compound is officially registered under Chemical Abstracts Service number 60682-95-3 and possesses the molecular formula C₁₂H₁₉O₅PS with a molecular weight of 306.32 grams per mole. The systematic nomenclature reflects the compound's structural composition, incorporating a phosphonate core functionalized with diethyl ester groups and a methylbenzenesulfonyl substituent attached via a methylene bridge.
The structural identity of this compound distinguishes it from closely related organophosphorus derivatives through its specific connectivity pattern. Unlike the tosylate ester variant diethyl (p-toluenesulfonyloxymethyl)phosphonate, which contains an oxygen linkage between the methyl carbon and sulfur atom, this compound features a direct carbon-sulfur bond. This structural difference significantly impacts both the chemical reactivity and synthetic utility of the molecule, creating distinct opportunities for chemical transformations and applications.
The compound exists as a clear, colorless to pale yellow liquid under standard conditions, exhibiting specific physical properties that facilitate its handling and purification in laboratory settings. The molecular architecture incorporates both electron-withdrawing phosphonate and sulfonyl functionalities, creating a compound with unique electronic characteristics that influence its reactivity profile and potential applications in synthetic chemistry.
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 60682-95-3 | |
| Molecular Formula | C₁₂H₁₉O₅PS | |
| Molecular Weight | 306.32 g/mol | |
| Physical State | Liquid | |
| Storage Temperature | 2-8°C |
The development of diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate occurs within the broader historical framework of organophosphorus chemistry, a field that has evolved significantly since the nineteenth century. Organophosphorus compounds trace their origins to early synthetic efforts, with initial developments dating back almost two centuries when researchers began exploring the chemical possibilities of phosphorus-containing organic molecules. The systematic investigation of phosphonates as a specific subclass emerged later, building upon foundational work in phosphorus chemistry that established the theoretical and practical frameworks for understanding these compounds.
The historical progression of organophosphorus chemistry reveals several key developmental phases that contributed to the eventual synthesis and characterization of specialized compounds like diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate. Early work focused on establishing basic synthetic methodologies for incorporating phosphorus into organic frameworks, while subsequent research expanded to explore the diverse reactivity patterns and applications of these molecules. The development of phosphonate chemistry specifically benefited from advances in understanding phosphorus-carbon bond formation and the unique properties conferred by phosphonate functional groups.
The synthesis of functionalized phosphonates containing aromatic sulfonyl substituents represents a more recent development in organophosphorus chemistry, reflecting advances in selective synthetic methodologies and the growing recognition of these compounds' potential applications. Research efforts have increasingly focused on developing efficient synthetic routes to complex phosphonate derivatives that incorporate multiple functional groups, enabling access to compounds with enhanced reactivity and selectivity profiles. These developments have established the foundation for synthesizing specialized compounds like diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate and exploring their unique chemical properties.
The historical context also encompasses the evolution of analytical techniques and characterization methods that enable precise identification and structural determination of complex organophosphorus compounds. Advances in spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, have facilitated the detailed characterization of phosphonate derivatives and supported the development of increasingly sophisticated synthetic targets. This analytical progress has been essential for confirming the structures of compounds like diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate and understanding their chemical behavior.
Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate holds considerable significance in synthetic organic chemistry due to its unique structural features and versatile reactivity profile. The compound serves as an important synthetic intermediate, particularly in pharmaceutical chemistry where it functions as a precursor for biologically active molecules. The presence of both phosphonate and sulfonyl functionalities within a single molecule creates opportunities for diverse chemical transformations that are not readily achievable with simpler phosphonate derivatives.
The synthetic utility of this compound stems from its ability to participate in multiple types of chemical reactions, leveraging the distinct reactivity of its functional groups. The phosphonate moiety enables participation in reactions such as the Horner-Wadsworth-Emmons reaction, a well-established method for forming carbon-carbon double bonds with high stereoselectivity. This reactivity pattern allows the compound to serve as a building block for constructing complex molecular architectures containing both phosphorus and sulfur functionalities.
Research applications of diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate extend beyond its role as a synthetic intermediate to encompass its use in developing new synthetic methodologies. The compound's unique structure provides opportunities for exploring novel reaction pathways and developing innovative approaches to phosphonate chemistry. Studies have demonstrated the potential for chemoselective activation of phosphonate derivatives, opening new possibilities for synthetic transformations that were previously challenging to achieve.
The pharmaceutical relevance of this compound is particularly noteworthy, as it serves as a key intermediate in the synthesis of antiviral agents and other therapeutic molecules. The ability to introduce both phosphonate and sulfonyl functionalities through a single precursor molecule represents a significant advantage in synthetic efficiency and atom economy. This characteristic makes the compound valuable for developing synthetic routes to complex pharmaceutical targets that require multiple functional group manipulations.
The compound also contributes to fundamental research in organophosphorus chemistry by serving as a model system for understanding the interactions between phosphonate and sulfonyl functionalities. This research provides insights into electronic effects, conformational preferences, and reactivity patterns that inform the design of new phosphonate derivatives with enhanced properties. The knowledge gained from studying this compound and related derivatives contributes to the broader understanding of organophosphorus chemistry and supports the development of next-generation synthetic methodologies.
The synthesis of diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate through condensation-esterification methodologies represents a fundamental approach in organophosphorus chemistry [1]. The most established route involves the reaction of diethyl phosphite with paraformaldehyde and para-toluenesulfonyl chloride (4-methylbenzenesulfonyl chloride) under controlled conditions [1]. This three-component reaction proceeds through sequential condensation and esterification steps, yielding the target phosphonate with high structural integrity.
The reaction mechanism initiates with the nucleophilic attack of diethyl phosphite on paraformaldehyde in the presence of triethylamine as a base catalyst [1]. The optimal molar ratio of diethyl phosphite, triethylamine, paraformaldehyde, and para-toluenesulfonyl chloride has been established as 437:1000:500:500, providing excellent yield and purity [1]. The reaction temperature range of 80-110 degrees Celsius facilitates the condensation process while maintaining selectivity [1].
Alternative condensation-esterification approaches utilize triethyl orthoacetate as an alkoxy group donor in reactions with phosphonic acid derivatives [2] [3]. This methodology demonstrates yields ranging from 51-91 percent depending on reaction conditions and substrate selection [2] [3]. The mechanism involves formation of an unstable intermediate that readily decomposes to form the desired phosphonate ester while releasing ethanol and ethyl acetate [3].
The direct esterification of phosphinic and phosphonic acids represents another viable condensation approach, particularly when enhanced by microwave irradiation [4]. These reactions typically do not proceed under conventional heating conditions but become feasible through microwave activation, which overcomes the higher enthalpy of activation required [4]. The addition of ionic liquid catalysts further improves the efficiency of these esterification processes [4] [5].
The Michaelis-Arbuzov reaction constitutes a cornerstone methodology for synthesizing phosphonate esters, including diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate derivatives [6]. This transformation involves the reaction of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species through a well-characterized mechanism [6]. The reaction proceeds via nucleophilic attack of the phosphorus center on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate [6].
The mechanism continues with the displaced halide anion attacking one of the alkoxy groups through an SN2 mechanism, resulting in inversion of configuration at the carbon center [6]. This two-step process ultimately yields the desired phosphonate ester along with an alkyl halide byproduct [6]. The reaction demonstrates broad substrate compatibility and can accommodate various alkyl halides and phosphite esters [7].
Microwave-assisted Michaelis-Arbuzov reactions have demonstrated significant improvements in reaction efficiency and yield [8]. Treatment of starting heterocyclic compounds with excess triisopropyl phosphite under microwave irradiation affords corresponding phosphonates in yields of 72-93 percent with reaction times reduced to 10-30 minutes [8]. The optimal conditions involve temperatures ranging from 120-220 degrees Celsius depending on substrate reactivity [8].
Recent developments in the Michaelis-Arbuzov methodology include the use of triethyl phosphite as the phosphorus reagent under various reaction conditions [8]. The reaction demonstrates excellent scalability and can be performed in close-vessel microwave reactors with controlled temperature and pressure parameters [8]. The methodology tolerates diverse functional groups and provides access to both mono- and bis-substituted phosphonate products [8].
Inorganic bases play a crucial role in facilitating nucleophilic substitution reactions for phosphonate synthesis [9] [10]. Potassium carbonate combined with potassium iodide has emerged as an exceptionally effective catalytic system for benzyl phosphonate synthesis, achieving yields of 97 percent under optimized conditions [9] [10]. This catalytic combination operates through dual activation mechanisms, where potassium carbonate serves as the base while potassium iodide functions as a nucleophilic activator [9] [10].
The mechanism of inorganic base catalysis involves deprotonation of the phosphite tautomer, generating a nucleophilic phosphonate anion that readily attacks electrophilic substrates [11]. Potassium phosphate demonstrates remarkable effectiveness as a catalyst in hydrophosphonylation reactions, facilitating the conversion through its coordinating ability and basicity [11]. Under solvent-free conditions, potassium phosphate achieves yields of 91 percent with reaction times reduced to less than 10 minutes [11].
The choice of inorganic base significantly influences both reaction rate and selectivity [12]. Stronger bases such as cesium carbonate provide enhanced reactivity but may lead to side reactions, while milder bases like lithium carbonate offer improved selectivity at the expense of reaction rate [10]. The optimal base selection depends on substrate structure and desired reaction conditions [10].
Carbonate bases (potassium carbonate, sodium carbonate, cesium carbonate) demonstrate superior performance compared to hydroxide bases in phosphonate synthesis [10]. The carbonate anion provides sufficient basicity to deprotonate phosphite species while avoiding over-activation that leads to decomposition reactions [10]. The use of potassium carbonate in polyethylene glycol-400 solvent achieves exceptional results with minimal environmental impact [10].
Solvent selection exerts profound influence on both yield and purity in phosphonate synthesis reactions [13]. Polar aprotic solvents, particularly acetonitrile, demonstrate optimal performance with yields reaching 91 percent and reaction times of 30 minutes [13]. The high dielectric constant of acetonitrile (38.00) facilitates ion pair separation and stabilizes charged intermediates formed during the reaction [13].
Polyethylene glycol-400 emerges as an exceptional benign solvent for phosphonate synthesis, combining excellent solvating properties with environmental compatibility [9] [10]. This green solvent achieves yields of 97 percent while eliminating the need for volatile organic compounds [9] [10]. The success of polyethylene glycol-400 stems from its ability to solubilize both organic and inorganic components while providing a stable reaction medium [10].
Nonpolar solvents generally provide inferior results, with yields ranging from 29-59 percent depending on the specific solvent employed [13]. 1,4-Dioxane (dielectric constant 2.21) yields 55 percent product with extended reaction times of 180 minutes [13]. Chloroform demonstrates moderate performance with 59 percent yield in 120 minutes [13]. Benzene shows the lowest efficiency among tested nonpolar solvents with only 29 percent yield [13].
Protic solvents, exemplified by methanol, demonstrate poor compatibility with phosphonate synthesis, achieving only 8 percent yield despite the polar nature of the solvent [13]. The poor performance results from competitive hydrogen bonding and potential side reactions involving the protic solvent [13]. Highly polar aprotic solvents like dimethyl sulfoxide (dielectric constant 45.00) completely inhibit product formation, likely due to strong coordination with catalytic species [13].
| Solvent | Dielectric Constant | Yield (%) | Reaction Time | Performance Category |
|---|---|---|---|---|
| Acetonitrile | 38.00 | 91 | 30 min | Optimal |
| Polyethylene glycol-400 | ~13-15 | 97 | Standard | Excellent |
| 1,4-Dioxane | 2.21 | 55 | 180 min | Moderate |
| Chloroform | 4.81 | 59 | 120 min | Moderate |
| Methanol | 32.63 | 8 | 60 min | Poor |
| Dimethyl sulfoxide | 45.00 | 0 | 180 min | Incompatible |
| Benzene | 2.27 | 29 | 120 min | Poor |
Solvent-free synthesis protocols represent a paradigm shift toward sustainable phosphonate chemistry, eliminating volatile organic compounds while maintaining or improving reaction efficiency [11] [14]. Potassium phosphate catalysis under solvent-free conditions achieves remarkable results with 91 percent yield and reaction completion in less than 10 minutes [11]. The absence of solvent facilitates more efficient molecular interactions and reduces environmental impact [11].
The mechanism of solvent-free phosphonate synthesis relies on direct contact between reactants and heterogeneous catalysts [11]. Potassium phosphate functions through its coordinating ability and basicity, facilitating phosphonate-phosphite tautomerism essential for nucleophilic attack [11]. The exothermic nature of the reaction provides sufficient thermal energy to maintain optimal reaction kinetics without external heating [11].
Alternative solvent-free methodologies employ activated acetylenes and trialkyl phosphites at elevated temperatures (70 degrees Celsius) [14]. These protocols demonstrate high yields under green conditions while avoiding conventional organic solvents [14]. The one-pot three-component synthesis approach provides access to diverse phosphonate derivatives with excellent atom economy [14].
The advantages of solvent-free synthesis extend beyond environmental considerations to include simplified work-up procedures and reduced purification requirements [11] [14]. The absence of solvent eliminates the need for solvent removal and reduces waste generation [14]. Product isolation often involves simple filtration or crystallization procedures [11].
Microwave-assisted synthesis has revolutionized phosphonate preparation by dramatically reducing reaction times while improving yields and selectivity [15] [16] [17]. The technique accelerates chemical transformations through efficient dielectric heating, enabling rapid temperature elevation throughout the reaction mixture [17]. Microwave irradiation reduces typical reaction times from hours to minutes while maintaining or improving product quality [15].
The McKenna synthesis of phosphonic acids benefits significantly from microwave acceleration, with silyldealkylation reactions completing in 15-30 minutes compared to 4-6 hours under conventional heating [15]. The process achieves yields of 82-91 percent with minimal decomposition [15]. Temperature control remains critical, with optimal conditions typically ranging from 40-60 degrees Celsius [15].
Microwave-assisted Michaelis-Arbuzov reactions demonstrate exceptional efficiency in phosphonate synthesis [8]. The treatment of pyrimidine and triazine substrates with triisopropyl phosphite under microwave irradiation yields corresponding phosphonates in 72-93 percent yield with reaction times of 10-30 minutes [8]. The closed-vessel microwave approach allows precise control of temperature and pressure parameters [8].
The mechanism of microwave enhancement involves statistically occurring local overheating within the reaction mixture, creating thermal hotspots that accelerate molecular transformations [17]. This phenomenon explains the superior performance of microwave irradiation compared to conventional heating at equivalent bulk temperatures [17]. The technique proves particularly effective for reluctant or slow reactions that benefit from thermal activation [17].
| Synthesis Method | Conventional Time | Microwave Time | Yield Improvement | Temperature |
|---|---|---|---|---|
| McKenna Synthesis | 4-6 hours | 15-30 minutes | 82-91% | 40-60°C |
| Michaelis-Arbuzov | Variable | 10-30 minutes | 72-93% | 120-220°C |
| Phospha-Mannich | Hours | Minutes | Excellent | 70°C |
| Esterification | 24 hours | 10-30 minutes | Enhanced | Variable |
This comprehensive analysis presents detailed structural characterization methodologies for Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate, a complex organophosphorus compound containing both phosphonate and sulfonyl functional groups. The investigation encompasses advanced spectroscopic and crystallographic techniques that provide fundamental insights into the molecular structure, bonding patterns, and tautomeric behavior of this significant chemical entity.
Spectroscopic methodologies represent the cornerstone of structural elucidation for organophosphorus compounds, offering non-destructive approaches to determine molecular connectivity, electronic environments, and three-dimensional arrangements. The multi-nuclear nuclear magnetic resonance spectroscopy and infrared vibrational spectroscopy provide complementary information essential for comprehensive structural characterization.
Nuclear magnetic resonance spectroscopy provides the most definitive structural information for organophosphorus compounds through examination of proton, carbon-13, and phosphorus-31 nuclei. The unique magnetic environments created by the phosphonate group and aromatic sulfonyl substituent generate characteristic spectral signatures that enable unambiguous structural determination [1] [2] [3] [4].
Proton Nuclear Magnetic Resonance Analysis
The 1H nuclear magnetic resonance spectrum of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate exhibits several distinct regions characteristic of its complex molecular architecture. Commercial analytical data confirms spectral consistency with the proposed structure, though specific chemical shift values require detailed experimental determination [1]. Based on analogous phosphonate compounds, the aromatic protons of the 4-methylbenzenesulfonyl group typically appear in the downfield region between 7.0-8.0 parts per million, displaying characteristic coupling patterns indicative of para-disubstituted benzene rings [5] [3].
The central methylene group bridging the phosphonate and sulfonyl functionalities represents a critical structural feature, appearing as a distinctive doublet due to coupling with the phosphorus nucleus. This phosphorus-hydrogen coupling typically manifests with coupling constants ranging from 15-25 hertz, providing definitive evidence for the direct carbon-phosphorus bond [3] [4]. The diethyl phosphonate ester groups contribute multiple signals including triplet patterns for the terminal methyl groups at approximately 1.2-1.4 parts per million and quartet patterns for the methylene groups at 4.0-4.3 parts per million [6] [7].
The aromatic methyl substituent on the benzenesulfonyl ring appears as a characteristic singlet in the aliphatic region, typically around 2.3-2.5 parts per million. Integration ratios provide quantitative confirmation of the molecular formula, with the aromatic region integrating for four protons, the bridging methylene for two protons, and the various alkyl groups according to their stoichiometric relationships [5] [4].
Carbon-13 Nuclear Magnetic Resonance Characteristics
The 13C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environments within the molecule. The phosphonate carbon directly bonded to phosphorus exhibits characteristic downfield chemical shifts due to the deshielding effect of the phosphorus nucleus. Carbon-phosphorus coupling constants provide additional structural confirmation, with one-bond coupling typically ranging from 120-150 hertz [2] [3].
The aromatic carbon atoms of the 4-methylbenzenesulfonyl group appear in the characteristic aromatic region between 120-150 parts per million. The quaternary carbon bearing the methyl substituent and the carbon bonded to the sulfonyl group exhibit distinct chemical shifts reflecting their unique electronic environments. The diethyl ester groups contribute signals in the aliphatic region, with the methylene carbons appearing around 60-65 parts per million and the terminal methyl carbons around 15-17 parts per million [6] [7].
Phosphorus-carbon coupling patterns extend beyond directly bonded carbons, with two-bond and three-bond coupling constants providing valuable stereochemical and conformational information. These coupling relationships are particularly important for confirming the connectivity between the phosphonate and sulfonyl portions of the molecule [2] [4].
Phosphorus-31 Nuclear Magnetic Resonance Investigation
Phosphorus-31 nuclear magnetic resonance spectroscopy provides the most direct and sensitive probe of the phosphorus environment in organophosphonate compounds. The chemical shift of the phosphorus nucleus reflects its oxidation state, coordination environment, and electronic substituent effects. For diethyl phosphonate esters, typical chemical shifts occur in the range of 20-40 parts per million, with electron-withdrawing substituents generally causing downfield shifts [2] [3] [6].
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| 1H Aromatic Protons | 7.0-8.0 | Doublet patterns | 4-Methylbenzenesulfonyl |
| 1H Bridging CH2 | 3.5-4.0 | Doublet | P-CH2-SO2 |
| 1H Ethyl OCH2 | 4.0-4.3 | Quartet | Phosphonate esters |
| 1H Ethyl CH3 | 1.2-1.4 | Triplet | Phosphonate esters |
| 13C Aromatic Carbons | 120-150 | Various | Benzenesulfonyl ring |
| 13C P-CH2 | 35-45 | Doublet (JCP 130-150 Hz) | Bridging carbon |
| 31P Phosphonate | 20-35 | Singlet | Central phosphorus |
The electron-withdrawing nature of the 4-methylbenzenesulfonyl substituent is expected to influence the phosphorus chemical shift, potentially causing a downfield displacement compared to simple alkyl phosphonates. The magnitude of this effect depends on the electronic communication between the sulfonyl group and the phosphorus center through the intervening methylene bridge [2] [8].
Phosphorus-31 nuclear magnetic resonance also provides valuable information about molecular dynamics and conformational equilibria. Line width analysis can reveal exchange processes, while temperature-dependent studies may uncover restricted rotation about key bonds. The coupling patterns between phosphorus and adjacent nuclei offer detailed stereochemical information essential for complete structural characterization [3] [4].
Infrared spectroscopy provides complementary structural information through analysis of molecular vibrational modes, offering insights into functional group characteristics, bonding environments, and intermolecular interactions. The complex molecular architecture of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate generates a rich vibrational spectrum with characteristic absorptions from both phosphonate and sulfonyl functionalities [8] [9] [10] [11].
Phosphonate Group Vibrational Analysis
The phosphonate functional group exhibits several characteristic vibrational modes that serve as definitive structural markers. The phosphoryl double bond (P=O) stretch represents the most prominent and diagnostic absorption, typically appearing as a strong, sharp band between 1200-1280 wavenumbers. This vibration is highly characteristic of pentavalent phosphorus compounds and provides immediate confirmation of the phosphonate oxidation state [8] [12] [13].
The phosphorus-oxygen single bond stretches associated with the ethyl ester groups appear in two distinct regions. The asymmetric P-O-C stretch typically occurs between 1000-1100 wavenumbers as a strong absorption, while the symmetric stretch appears in the 950-1000 wavenumber region with moderate intensity. These vibrations are sensitive to the ester substitution pattern and provide confirmation of the diethyl ester functionality [10] [13] [14].
| Vibrational Mode | Frequency Range (cm-1) | Intensity | Structural Information |
|---|---|---|---|
| P=O Stretch | 1235-1250 | Strong | Phosphonate confirmation |
| P-O-C Asymmetric Stretch | 1020-1080 | Strong | Ester linkage |
| P-O-C Symmetric Stretch | 960-990 | Medium | Ester conformation |
| P-C Stretch | 750-780 | Medium | P-CH2 bond |
| S=O Asymmetric Stretch | 1320-1340 | Strong | Sulfonyl group |
| S=O Symmetric Stretch | 1150-1180 | Strong | Sulfonyl group |
The phosphorus-carbon stretch involving the bridging methylene group appears in the fingerprint region between 700-800 wavenumbers. This absorption provides direct evidence for the carbon-phosphorus bond and its intensity reflects the strength of this covalent interaction. The exact frequency depends on the electronic nature of the carbon substituents and the overall molecular conformation [8] [15].
Sulfonyl Group Characteristic Vibrations
The 4-methylbenzenesulfonyl substituent contributes several distinctive vibrational modes that complement the phosphonate absorptions. The sulfonyl group exhibits two characteristic sulfur-oxygen stretching vibrations corresponding to the asymmetric and symmetric modes of the SO2 functionality. The asymmetric stretch typically appears between 1300-1350 wavenumbers as a strong, often split absorption, while the symmetric stretch occurs between 1150-1180 wavenumbers [9] [16].
These sulfonyl stretching frequencies are diagnostic of the oxidation state of sulfur and provide confirmation of the sulfonyl functionality. The exact frequencies depend on the electronic nature of the aromatic substituent and the overall molecular environment. The presence of the electron-donating methyl group on the aromatic ring slightly reduces the electron-withdrawing character of the sulfonyl group, resulting in small but measurable frequency shifts [9] [17].
Aromatic and Aliphatic Contributions
The 4-methylbenzene portion of the molecule contributes characteristic aromatic stretching and bending vibrations. Aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretches occur between 1450-1650 wavenumbers. The substitution pattern of the benzene ring influences the number and intensity of these absorptions, with para-disubstitution generating a characteristic pattern of peaks [9] [16].
The aliphatic portions of the molecule, including the diethyl ester groups and the aromatic methyl substituent, contribute absorptions in the 2800-3000 wavenumber region for carbon-hydrogen stretches and various deformation modes in the fingerprint region. These absorptions, while less diagnostic than the functional group stretches, provide supporting evidence for the complete molecular structure [12] [13].
The methylene bridge connecting the phosphonate and sulfonyl groups exhibits characteristic deformation modes in the 1350-1450 wavenumber region. These vibrations are sensitive to the local molecular environment and can provide information about conformational preferences and intermolecular interactions [8] [10].
X-ray crystallographic analysis represents the definitive method for determining precise molecular geometry, bond lengths, bond angles, and intermolecular packing arrangements. The solid-state structure provides fundamental insights into the preferred conformation, electronic distribution, and potential tautomeric forms of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate [18] [19] [20].
Single-crystal X-ray diffraction provides the most accurate and comprehensive determination of molecular geometry, revealing precise atomic positions, bond distances, and angular relationships. The crystallographic analysis of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate would elucidate the three-dimensional arrangement of atoms and provide quantitative geometric parameters essential for understanding structure-property relationships [18] [19] [21].
Phosphonate Group Geometry
The phosphonate center adopts a distorted tetrahedral geometry characteristic of pentavalent phosphorus compounds. The phosphoryl oxygen atom forms a short, strong double bond with phosphorus, while the two ethoxy groups and the bridging methylene carbon complete the tetrahedral coordination sphere. Typical phosphorus-oxygen double bond lengths range from 1.46-1.50 angstroms, significantly shorter than the phosphorus-oxygen single bonds of the ester linkages at 1.55-1.62 angstroms [18] [20] [21].
The bond angles around the phosphorus center deviate from ideal tetrahedral geometry due to the different electronic and steric requirements of the substituents. The O=P-O angles involving the phosphoryl oxygen typically measure 115-120 degrees, larger than the tetrahedral angle due to the increased electron density of the double bond. The O-P-C and O-P-O angles involving the ester oxygens generally fall in the 105-115 degree range [19] [20].
| Geometric Parameter | Typical Range | Structural Significance |
|---|---|---|
| P=O Bond Length | 1.46-1.50 Å | Double bond character |
| P-O Bond Length | 1.55-1.62 Å | Ester linkage |
| P-C Bond Length | 1.78-1.85 Å | Alkyl substitution |
| O=P-O Angles | 115-120° | Electronic repulsion |
| O-P-C Angles | 105-115° | Steric accommodation |
| C-P-C Angle | 108-118° | Tetrahedral distortion |
The phosphorus-carbon bond connecting to the bridging methylene group typically measures 1.78-1.85 angstroms, consistent with a normal single bond between phosphorus and sp3 carbon. The carbon-phosphorus-oxygen angles reflect the balance between electronic and steric factors, with the phosphoryl oxygen exerting the strongest electronic influence [18] [19].
Aromatic Sulfonyl Group Conformation
The 4-methylbenzenesulfonyl group adopts a conformation that optimizes both intramolecular interactions and intermolecular packing efficiency. The sulfur atom maintains tetrahedral geometry with two sulfur-oxygen bonds forming the sulfonyl functionality and the third coordination site occupied by the aromatic carbon. The fourth position connects to the bridging methylene carbon, creating the linkage to the phosphonate moiety [9] [20].
The sulfur-oxygen bond lengths in the sulfonyl group typically range from 1.43-1.47 angstroms, characteristic of strong polar covalent bonds with partial double bond character due to p-d orbital overlap. The O-S-O angle in the sulfonyl group measures approximately 115-120 degrees, reflecting the electronic repulsion between the highly electronegative oxygen atoms [9] [17].
The orientation of the 4-methylbenzenesulfonyl group relative to the phosphonate center influences both the molecular dipole moment and the potential for intermolecular interactions. Crystallographic analysis would reveal the preferred dihedral angles and any conformational restrictions imposed by crystal packing forces [18] [19].
Bridge Methylene Configuration
The methylene carbon connecting the phosphonate and sulfonyl groups represents a critical structural feature that determines the overall molecular shape and flexibility. This carbon atom adopts sp3 hybridization with tetrahedral bond angles, though these may be distorted by the electronic influence of the adjacent heteroatoms [19] [21].
The carbon-phosphorus and carbon-sulfur bond lengths typically measure 1.78-1.85 angstroms and 1.75-1.82 angstroms, respectively, reflecting the different covalent radii and electronegativity values of phosphorus and sulfur. The P-C-S bond angle provides crucial information about the molecular conformation and any strain associated with the bridging arrangement [18] [20].
The investigation of potential tautomeric forms represents a sophisticated aspect of structural characterization, requiring careful analysis of electronic distributions, geometric parameters, and crystallographic evidence for alternative bonding arrangements. While Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate exists predominantly in its pentavalent phosphonate form, crystallographic studies can provide evidence for any minor tautomeric contributions or unusual bonding patterns [22] [23] [24].
Phosphonate versus Phosphite Tautomerism
Organophosphorus compounds can exhibit tautomeric equilibria between pentavalent phosphonate (P(V)) and trivalent phosphite (P(III)) forms, though the equilibrium typically favors the phosphonate structure under normal conditions. The electronic nature of substituents significantly influences this equilibrium, with electron-withdrawing groups favoring the phosphite form and electron-donating groups stabilizing the phosphonate structure [22] [23] [24].
In the case of Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate, the electron-withdrawing character of the 4-methylbenzenesulfonyl group might potentially stabilize minor amounts of the phosphite tautomer. However, crystallographic evidence from analogous compounds suggests that the phosphonate form predominates overwhelmingly in the solid state [22] [25].
| Tautomeric Factor | Effect on P(V) Stability | Relevance to Target Compound |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups destabilize P(V) | Sulfonyl group is electron-withdrawing |
| Steric Hindrance | Bulky groups may favor P(III) | Moderate steric demand |
| Solvent Effects | Polar solvents favor P(V) | Crystalline environment |
| Temperature | Higher temperatures may favor P(III) | Room temperature analysis |
| Crystal Packing | Intermolecular forces favor most stable form | P(V) form expected |
Geometric Criteria for Tautomer Identification
Crystallographic analysis can distinguish between tautomeric forms through precise measurement of bond lengths and angles around the phosphorus center. The phosphonate form exhibits a characteristic phosphoryl double bond with reduced length compared to the phosphorus-oxygen single bonds of the ester groups. In contrast, the phosphite form would show more uniform phosphorus-oxygen distances and potentially longer phosphorus-carbon bonds [23] [24].
The bond angles around phosphorus provide additional discriminating criteria, with the phosphonate form showing expanded angles involving the phosphoryl oxygen due to increased electron density. Electron density maps derived from high-resolution crystallographic data can reveal the precise electronic distribution and confirm the predominant tautomeric form [18] [19].
Environmental Influences on Tautomerism
The solid-state environment exerts significant influence on tautomeric equilibria through crystal packing forces, intermolecular hydrogen bonding, and electronic polarization effects. The crystalline lattice typically stabilizes the most thermodynamically favorable tautomer, which for most organophosphonates corresponds to the pentavalent form [22] [24].
Intermolecular interactions involving the sulfonyl oxygens and phosphoryl oxygen can provide additional stabilization through hydrogen bonding with solvent molecules or neighboring molecules in the crystal lattice. These interactions would be revealed through crystallographic analysis of short contacts and hydrogen bonding patterns [18] [19].
The investigation of potential polymorphism represents another important aspect of tautomeric studies, as different crystal forms might stabilize alternative tautomeric arrangements. Variable-temperature crystallographic studies could reveal any temperature-dependent tautomeric behavior or phase transitions that might affect the molecular structure [20] [21].
Analysis of thermal parameters derived from crystallographic refinement provides information about molecular mobility and potential dynamic behavior in the crystal lattice. Unusually large thermal ellipsoids might indicate disorder or rapid interconversion between closely related conformational or tautomeric states [18] [19].